molecular formula C14H22O3 B3821332 (4,6,8-trimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl)methyl acetate

(4,6,8-trimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl)methyl acetate

Cat. No.: B3821332
M. Wt: 238.32 g/mol
InChI Key: FLTREWUZEUGCGE-UHFFFAOYSA-N
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Description

(4,6,8-trimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl)methyl acetate is an organic compound with a complex bicyclic structure. This compound is notable for its unique arrangement of atoms, which includes a bicyclo[3.3.1]nonane framework with an oxabicyclic ring and multiple methyl groups. It is used in various scientific and industrial applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,6,8-trimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl)methyl acetate typically involves the following steps:

    Formation of the Bicyclic Core: The bicyclic core can be synthesized through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclo[3.3.1]nonane structure.

    Introduction of the Oxabicyclic Ring: The oxabicyclic ring is introduced via an intramolecular cyclization reaction, often involving an epoxide intermediate.

    Acetylation: The final step involves the acetylation of the hydroxyl group to form the acetate ester. This is typically done using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the Diels-Alder reaction and automated systems for methylation and acetylation steps to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the oxabicyclic ring, potentially opening the ring to form linear or less strained cyclic structures.

    Substitution: Nucleophilic substitution reactions can occur at the acetate group, replacing the acetate with other functional groups such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or ammonia (NH₃) can be used under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of linear alcohols or less strained cyclic alcohols.

    Substitution: Formation of amines, alcohols, or other substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, (4,6,8-trimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl)methyl acetate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the synthesis of natural products and pharmaceuticals.

Biology

In biological research, this compound can be used as a probe to study enzyme mechanisms, particularly those involving esterases and oxidases. Its reactivity and stability make it suitable for various biochemical assays.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic properties. The bicyclic structure is of interest in the design of drugs targeting specific enzymes or receptors.

Industry

Industrially, this compound is used in the manufacture of fragrances and flavors due to its pleasant odor. It is also used as an intermediate in the production of agrochemicals and polymers.

Mechanism of Action

The mechanism of action of (4,6,8-trimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl)methyl acetate involves its interaction with specific molecular targets such as enzymes. The acetate group can be hydrolyzed by esterases, releasing the active bicyclic alcohol, which can then participate in further biochemical reactions. The compound’s structure allows it to fit into enzyme active sites, influencing enzyme activity and stability.

Comparison with Similar Compounds

Similar Compounds

    (4,6,9-trimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl)methyl acetate: Similar structure but with a different methyl group position.

    (4,6,8,9-tetramethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl)methyl acetate: Contains an additional methyl group, affecting its reactivity and physical properties.

Uniqueness

(4,6,8-trimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl)methyl acetate is unique due to its specific arrangement of methyl groups and the presence of an oxabicyclic ring. This configuration imparts distinct chemical and physical properties, making it valuable in various applications where similar compounds may not be as effective.

This detailed overview provides a comprehensive understanding of (4,6,8-trimethyl-3-oxabicyclo[331]non-6-en-1-yl)methyl acetate, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(4,6,8-trimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl)methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O3/c1-9-5-10(2)14(8-17-12(4)15)6-13(9)11(3)16-7-14/h5,10-11,13H,6-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLTREWUZEUGCGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C=C(C2CC1(COC2C)COC(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(4,6,8-trimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl)methyl acetate
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(4,6,8-trimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl)methyl acetate

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